4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide
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Overview
Description
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, nitriles, and other functionalized aromatic compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, dihydropyridine derivatives are often explored for their potential as calcium channel blockers, which can have implications in cardiovascular research.
Medicine
In medicine, compounds of this class may be investigated for their therapeutic potential in treating conditions such as hypertension and angina.
Industry
Industrially, such compounds may find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide likely involves interaction with specific molecular targets, such as ion channels or enzymes. The pathways involved may include modulation of calcium ion flow, which can affect various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Nicardipine: Similar in structure and function, used for cardiovascular conditions.
Uniqueness
The uniqueness of 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other dihydropyridines.
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-prop-2-enylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S/c1-4-13-31-24-17(14-26)22(16-9-5-6-10-18(16)25)21(15(2)27-24)23(29)28-19-11-7-8-12-20(19)30-3/h4-12,22,27H,1,13H2,2-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVVLMXRPDFJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC=C)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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